Cas no 16674-78-5 (Magnesium acetate tetrahydrate)

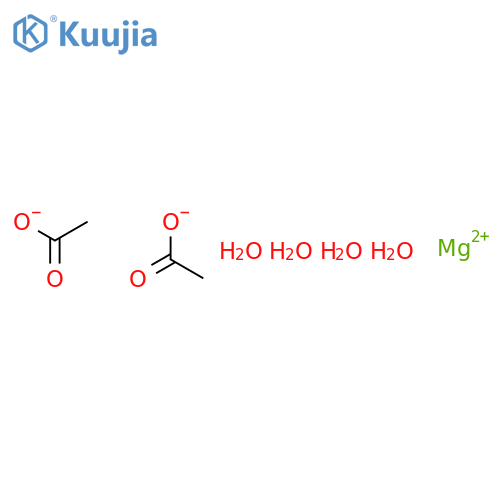

16674-78-5 structure

商品名:Magnesium acetate tetrahydrate

Magnesium acetate tetrahydrate 化学的及び物理的性質

名前と識別子

-

- Magnesium acetate tetrahydrate

- MAGNESIUM ACETATE, 4-HYDRATE

- MAGNESIUM ACETATE HYDRATED

- MAGNESIUM ACETATE, HYDROUS

- Magnesium acetate,tetrahdrate

- ANTI-MACROPHAGE-DERIVED CHEMOKINE*(MDC)8

- Magnesiumacetate-tetrahydrate

- ACS

- magnesium,diacetate,tetrahydrate

- Acetic acid magnesium salt

- Cacium acetate

- Magnesium acetate te

- MAGNESIUM ACETATE 4H2O

- MAGMESIUM ACETATE 4H20

- MagnesiuM Acetate (MgAc)

- MagnesiumAcetate1MSolution

- MagnesiumAcetateHydratedAr

- Cromosa

- magnesium diacetate tetrahydrate

- I01G0EJC3B

- Acetic acid, magnesium salt, tetrahydrate

- Magnesium acetate tetrahydrate, for biochemistry

- Magnesium acetate tetrahydrate, 98+%, ACS reagent

- Magnesium acetate tetrahydrate, 99.5%, for analysis

- Magnesium acetate tetrahydrate, 97.5%, extra pure, crystalline

- Magnesium diethanoate tetrahydrate

- Magnesiumacetatetetrahydrate

- KSC497C8P

- MAGNESIUM ACETATE, ACS

- magnesium ac

- Q27280179

- magnesium acetate tetra hydrate

- Magnesium Acetate Tetrahydrate, Molecular Biology Grade

- DTXSID60168170

- Magnesium acetate tetrahydrate, trace metals grade 99.95%

- UNII-I01G0EJC3B

- MAGNESIUM ACETATE TETRAHYDRATE [MI]

- ACETIC ACID, MAGNESIUM SALT, HYDRATE (2:1:4)

- Magnesium diacetate tetrahydrate; Magnesium(2+) acetate tetrahydrate

- MAGNESIUM ACETATE TETRAHYDRATE [EP MONOGRAPH]

- Magnesium acetate tetrahydrate ACS grade

- AKOS022185858

- XKPKPGCRSHFTKM-UHFFFAOYSA-L

- MAGNESIUM ACETATE TETRAHYDRATE [VANDF]

- DB09409

- magnesium;diacetate;tetrahydrate

- MAGNESIUM ACETATE (MG(OAC)2) TETRAHYDRATE

- FT-0628071

- MAGNESIUM ACETATE TETRAHYDRATE [ORANGE BOOK]

- 16674-78-5

- J-010308

- Magnesia Acetica

- CHEMBL3989858

- MAGNESIUM ACETATE TETRAHYDRATE (EP MONOGRAPH)

- MAGNESIUM ACETATE TETRAHYDRATE [WHO-DD]

- magnesium(2+) bis(acetate ion) tetrahydrate

-

- MDL: MFCD00149214

- インチ: 1S/2C2H4O2.Mg.4H2O/c2*1-2(3)4;;;;;/h2*1H3,(H,3,4);;4*1H2/q;;+2;;;;/p-2

- InChIKey: XKPKPGCRSHFTKM-UHFFFAOYSA-L

- ほほえんだ: [Mg+2].[O-]C(C([H])([H])[H])=O.[O-]C(C([H])([H])[H])=O.O([H])[H].O([H])[H].O([H])[H].O([H])[H]

計算された属性

- せいみつぶんしりょう: 214.05400

- どういたいしつりょう: 214.054

- 同位体原子数: 0

- 水素結合ドナー数: 4

- 水素結合受容体数: 8

- 重原子数: 13

- 回転可能化学結合数: 0

- 複雑さ: 25.5

- 共有結合ユニット数: 7

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 互変異性体の数: 何もない

- 疎水性パラメータ計算基準値(XlogP): 何もない

- トポロジー分子極性表面積: 84.3

- ひょうめんでんか: 0

じっけんとくせい

- 色と性状: 無色または白色結晶は単斜晶系に属する。

- 密度みつど: 1.454

- ゆうかいてん: 72-75 °C (lit.)

- ふってん: 117.1 °C at 760 mmHg

- フラッシュポイント: 117.1 °C at 760 mmHg

- 屈折率: n20/D 1.358

- PH値: 6.1 (50g/l, H2O, 20℃)

- ようかいど: H2O: 1 M at 20 °C, clear, colorless

- すいようせい: 1200 g/L (15 ºC)

- PSA: 117.18000

- LogP: -2.74480

- マーカー: 14,5654

- かんど: Hygroscopic

- ようかいせい: 水とエタノールに可溶である。水溶液は中性または弱酸性である。結晶水は100℃で流失する。易潮解

Magnesium acetate tetrahydrate セキュリティ情報

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:3

- セキュリティの説明: S22-S24/25

- 福カードFコード:3

- RTECS番号:AI5600000

- TSCA:Yes

- セキュリティ用語:S24/25

- ちょぞうじょうけん:20°C

Magnesium acetate tetrahydrate 税関データ

- 税関コード:29152900

- 税関データ:

中国税関コード:

29152900

Magnesium acetate tetrahydrate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Cooke Chemical | A5410112-25G |

Magnesium acetate tetrahydrate |

16674-78-5 | 99.98%metalsbasis | 25g |

RMB 142.40 | 2025-02-20 | |

| SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB18067-500g |

Magnesium acetate tetrahydrate |

16674-78-5 | 97% | 500g |

¥45 | 2023-09-15 | |

| NAN JING HUA XUE SHI JI GU FEN Co., Ltd. | C0190550235-100g |

Magnesium acetate tetrahydrate |

16674-78-5 | 99% | 100g |

¥ 32.9 | 2024-07-20 | |

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | M2545-250G |

16674-78-5 | 250G |

¥1277.95 | 2023-01-14 | |||

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | M813431-2.5kg |

Magnesium acetate tetrahydrate |

16674-78-5 | AR,99.0% | 2.5kg |

265.00 | 2021-05-17 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-207839A-500g |

Magnesium Acetate Tetrahydrate, |

16674-78-5 | ≥98% | 500g |

¥1218.00 | 2023-09-05 | |

| Apollo Scientific | IN2440-1Kg |

Magnesium acetate tetrahydrate |

16674-78-5 | 99% | 1kg |

£140.00 | 2023-08-31 | |

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 1058199050 |

Magnesium acetate tetrahydrate |

16674-78-5 | 50kg |

¥177980.8 | 2023-04-27 | ||

| abcr | AB202128-25 g |

Magnesium acetate tetrahydrate, Puratronic®, 99.997% (metals basis); . |

16674-78-5 | 99.997% | 25 g |

€123.00 | 2023-07-20 | |

| NAN JING HUA XUE SHI JI GU FEN Co., Ltd. | C0190550235- 100g |

Magnesium acetate tetrahydrate |

16674-78-5 | 99% | 100g |

¥ 32.9 | 2021-05-18 |

Magnesium acetate tetrahydrate サプライヤー

Amadis Chemical Company Limited

ゴールドメンバー

(CAS:16674-78-5)Magnesium acetate tetrahydrate

注文番号:A1199427

在庫ステータス:in Stock/in Stock

はかる:2.5kg/100g

清らかである:99%/99%

最終更新された価格情報:Friday, 30 August 2024 02:39

価格 ($):155.0/247.0

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

(CAS:16674-78-5)乙酸镁,四水

注文番号:LE1749150

在庫ステータス:in Stock

はかる:25KG,200KG,1000KG

清らかである:99%

最終更新された価格情報:Friday, 20 June 2025 12:35

価格 ($):discuss personally

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

(CAS:16674-78-5)Magnesium acetate tetrahydrate

注文番号:LE3003

在庫ステータス:in Stock

はかる:25KG,200KG,1000KG

清らかである:99%

最終更新された価格情報:Friday, 20 June 2025 11:43

価格 ($):discuss personally

Magnesium acetate tetrahydrate 関連文献

-

Jangam Lakshmidevi,Rama Moorthy Appa,Bandameeda Ramesh Naidu,S. Siva Prasad,Loka Subramanyam Sarma,Katta Venkateswarlu Chem. Commun., 2018,54, 12333-12336

-

Sushil Sharma,Zimu Wei,Ferdinand C. Grozema,Sanchita Sengupta Phys. Chem. Chem. Phys., 2020,22, 25514-25521

-

Y. Guo,J.-M. Basset,H. Kameyama Chem. Commun., 2015,51, 12044-12047

16674-78-5 (Magnesium acetate tetrahydrate) 関連製品

- 17217-83-3(Acetic-18O2 acid(6CI,8CI,9CI))

- 71-50-1(Acetate ions)

- 758-12-3(Acetic Acid-d)

- 16651-47-1(Acetic Acid-13C2)

- 1186-52-3(Acetic Acid-d4)

- 1563-79-7(Acetic acid-1-13C)

- 1563-80-0(acetic acid-2-13c)

- 1234616-68-2(tert-butyl N-[(1-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]carbamate)

- 120466-68-4((1R)-1-(3,4,5-trimethoxyphenyl)ethan-1-ol)

- 2228333-61-5(2-(2-bromoethyl)-3,5-dichloropyridine)

推奨される供給者

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:16674-78-5)Magnesium acetate tetrahydrate

清らかである:99%

はかる:25KG,200KG,1000KG

価格 ($):問い合わせ

Suzhou Senfeida Chemical Co., Ltd

(CAS:16674-78-5)Magnesium acetate tetrahydrate

清らかである:99.9%

はかる:200kg

価格 ($):問い合わせ